molecular formula C19H17N7O2 B10992555 N-{3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide

N-{3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B10992555
M. Wt: 375.4 g/mol
InChI Key: NFSAFWAZYHMTBM-UHFFFAOYSA-N
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Description

N-{3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazole ring, a pyrazole ring, and a pyridine ring, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole and pyrazole intermediates, followed by their coupling with the pyridine derivative under specific conditions. Common reagents used in these reactions include hydrazine, acetic acid, and various catalysts to facilitate the formation of the desired rings.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process, reduce costs, and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-{3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of N-{3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide
  • N-{3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-5-(pyridin-4-yl)-1H-pyrazole-3-carboxamide

Uniqueness

N-{3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide stands out due to its specific arrangement of functional groups and rings, which confer unique chemical and biological properties

Properties

Molecular Formula

C19H17N7O2

Molecular Weight

375.4 g/mol

IUPAC Name

N-[3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl]-3-pyridin-3-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H17N7O2/c1-28-11-17-22-18(26-25-17)12-4-2-6-14(8-12)21-19(27)16-9-15(23-24-16)13-5-3-7-20-10-13/h2-10H,11H2,1H3,(H,21,27)(H,23,24)(H,22,25,26)

InChI Key

NFSAFWAZYHMTBM-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC(=NN1)C2=CC(=CC=C2)NC(=O)C3=CC(=NN3)C4=CN=CC=C4

Origin of Product

United States

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